molecular formula C19H26ClNOS B7819544 C19H25NOS.HCl

C19H25NOS.HCl

Cat. No. B7819544
M. Wt: 351.9 g/mol
InChI Key: CEXBONHIOKGWNU-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C19H25NOS.HCl is a useful research compound. Its molecular formula is C19H26ClNOS and its molecular weight is 351.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Catalytic Chemistry

  • C1 Chemistry Catalysis: The transformation of C1 molecules like CO, CO2, CH4, CH3OH, and HCOOH is crucial in energy and chemical supplies while meeting environmental requirements. Zeolites are effective catalysts in this domain, where their design and development have led to significant applications in the catalytic production of various hydrocarbons and oxygenates from C1 molecules (Zhang, Yu, & Corma, 2020).

Applications in Biotechnology and Medicine

  • Human C1 Inhibitor in Transgenic Rabbits

    Human C1 inhibitor (hC1INH), a therapeutic N, O-glycoprotein, is significant in several clinical applications. The expression of recombinant hC1INH in the mammary gland of transgenic rabbits, followed by glycan analysis, highlights its potential in producing therapeutic proteins with desired glycosylation patterns (Koles et al., 2003).

  • MicroRNA Cluster in Hepatocellular Carcinoma

    The chromosome 19 microRNA cluster (C19MC) in hepatocellular carcinoma is upregulated with promoter hypomethylation. The high expression and low methylation level of C19MC correlate with tumor grade, stage, and poor prognosis, suggesting its potential as a diagnostic and therapeutic candidate for hepatocellular carcinoma (Rui et al., 2020).

Applications in Environmental and Health Studies

  • Hydrocarbon Emissions from Vehicles

    Studies on hydrocarbons (HCs) emitted from vehicles, including their concentrations and compositions, have implications for environmental health and pollution control. Understanding the emission fingerprints of HCs can guide strategies to reduce harmful emissions, particularly in urban environments (Na, Kim, & Moon, 2002).

  • Mutagenic and Carcinogenic Heterocyclic Amines in Cooked Meat and Fish

    Research on heterocyclic amines (HCAs) produced during the cooking of meat and fish reveals their mutagenic and carcinogenic nature. Understanding HCAs' formation and effects is vital for developing cancer prevention strategies and dietary recommendations (Sugimura, Wakabayashi, Nakagama, & Nagao, 2004).

properties

IUPAC Name

[(2S)-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propyl-(2-thiophen-2-ylethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBONHIOKGWNU-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[NH+](CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[NH+](CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125572-93-2
Record name Rotigotine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125572-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.